2-Amino-5-(3-clorofenil)tiazol

Descripción general

Descripción

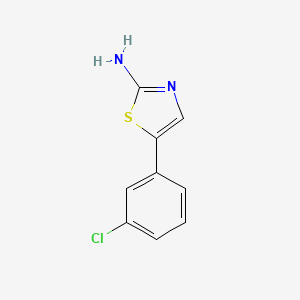

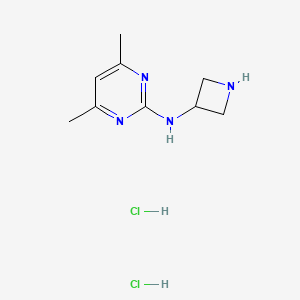

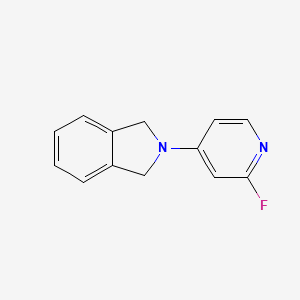

5-(3-Chlorophenyl)thiazol-2-amine is a compound with the CAS Number: 1249447-08-2 and a molecular weight of 210.69 . The IUPAC name for this compound is 5-(3-chlorophenyl)-1,3-thiazol-2-amine . The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Molecular Structure Analysis

The molecular structure of 5-(3-Chlorophenyl)thiazol-2-amine is characterized by a thiazole ring which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de “2-Amino-5-(3-clorofenil)tiazol” se han estudiado por su potencial como agentes antimicrobianos. El anillo de tiazol es una característica común en muchos compuestos biológicamente activos potentes, incluido el sulfathiazol, que es conocido por sus propiedades antimicrobianas . La presencia del grupo clorofenilo puede mejorar estas propiedades, haciendo que estos derivados sean adecuados para tratar infecciones bacterianas.

Desarrollo de Medicamentos Antiretrovirales

Los derivados del tiazol también se encuentran en medicamentos antiretrovirales como el Ritonavir . El motivo estructural de “this compound” podría explorarse para desarrollar nuevos agentes antiretrovirales que puedan inhibir la replicación del VIH y otros retrovirus.

Aplicaciones Antifúngicas

Compuestos como la Abafungina, que contienen un anillo de tiazol, exhiben actividad antifúngica . La estructura de “this compound” podría utilizarse para sintetizar nuevos medicamentos antifúngicos que se dirijan a una gama de patógenos fúngicos.

Agentes Antineoplásicos (Antitumorales)

Los derivados de tiazol, como la Tiazofurina, han mostrado actividad antitumoral . La investigación en “this compound” podría conducir al desarrollo de nuevos agentes antineoplásicos que pueden utilizarse en la terapia del cáncer.

Agentes Neuroprotectores

El anillo de tiazol está presente en compuestos que tienen efectos neuroprotectores. “Los derivados de this compound podrían investigarse por su potencial para proteger las células neuronales contra el daño, lo cual es crucial en enfermedades como el Alzheimer y el Parkinson .

Propiedades Antiinflamatorias y Analgésicas

Se ha informado que los derivados del tiazol poseen actividades antiinflamatorias y analgésicas . “this compound” podría ser un andamiaje clave en el diseño de fármacos que alivien el dolor y reduzcan la inflamación en diversas condiciones médicas.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include 5-(3-chlorophenyl)thiazol-2-amine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

Thiazole compounds are known to interact with various biological targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic and nucleophilic substitutions, potentially leading to various biological effects .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, potentially leading to a range of biological effects .

Pharmacokinetics

The physical properties of thiazole compounds, such as their solubility in water, alcohol, and ether, may influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole compounds .

Análisis Bioquímico

Biochemical Properties

5-(3-Chlorophenyl)thiazol-2-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . This interaction leads to the stabilization of the enzyme-DNA complex, resulting in DNA double-strand breaks and subsequent cell death. Additionally, 5-(3-Chlorophenyl)thiazol-2-amine exhibits inhibitory effects on certain kinases, which are enzymes that play a pivotal role in cell signaling pathways .

Cellular Effects

The effects of 5-(3-Chlorophenyl)thiazol-2-amine on various cell types and cellular processes are profound. In cancer cells, the compound induces apoptosis by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes involved in programmed cell death . Furthermore, 5-(3-Chlorophenyl)thiazol-2-amine has been observed to inhibit cell proliferation by arresting the cell cycle at the G2/M phase . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, 5-(3-Chlorophenyl)thiazol-2-amine exerts its effects through several mechanisms. The compound binds to the ATP-binding site of kinases, leading to the inhibition of their activity . This inhibition disrupts downstream signaling pathways, resulting in altered gene expression and cellular responses. Additionally, 5-(3-Chlorophenyl)thiazol-2-amine interacts with DNA, causing structural changes that impede transcription and replication processes . The compound’s ability to induce oxidative stress further contributes to its cytotoxic effects on cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(3-Chlorophenyl)thiazol-2-amine have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods . Short-term exposure to 5-(3-Chlorophenyl)thiazol-2-amine results in immediate cytotoxic effects, while long-term exposure leads to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the compound’s potential for both acute and chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of 5-(3-Chlorophenyl)thiazol-2-amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, 5-(3-Chlorophenyl)thiazol-2-amine can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.

Metabolic Pathways

5-(3-Chlorophenyl)thiazol-2-amine is involved in several metabolic pathways. The compound undergoes phase I and phase II metabolism, primarily in the liver . During phase I metabolism, 5-(3-Chlorophenyl)thiazol-2-amine is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates are subsequently conjugated with glutathione or glucuronic acid during phase II metabolism, facilitating their excretion from the body . The compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

Within cells and tissues, 5-(3-Chlorophenyl)thiazol-2-amine is transported and distributed through various mechanisms. The compound is known to interact with specific transporters, such as P-glycoprotein, which facilitates its efflux from cells . Additionally, 5-(3-Chlorophenyl)thiazol-2-amine can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s ability to accumulate in certain tissues, such as the liver and kidneys, further influences its pharmacological effects .

Subcellular Localization

The subcellular localization of 5-(3-Chlorophenyl)thiazol-2-amine plays a crucial role in its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, 5-(3-Chlorophenyl)thiazol-2-amine interacts with various cytosolic proteins and enzymes, influencing cellular metabolism and signaling pathways . In the nucleus, the compound binds to DNA and transcription factors, modulating gene expression and cellular responses . The subcellular localization of 5-(3-Chlorophenyl)thiazol-2-amine is essential for understanding its mechanism of action and therapeutic potential.

Propiedades

IUPAC Name |

5-(3-chlorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKXBEAXNVKWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50734141 | |

| Record name | 5-(3-Chlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1249447-08-2 | |

| Record name | 5-(3-Chlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[(Oxolan-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1488131.png)

![2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B1488146.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488151.png)